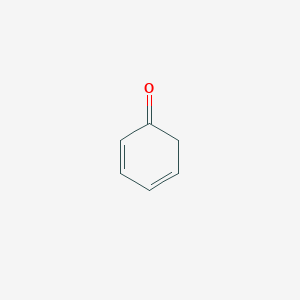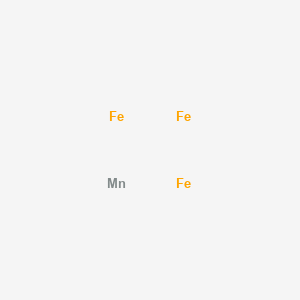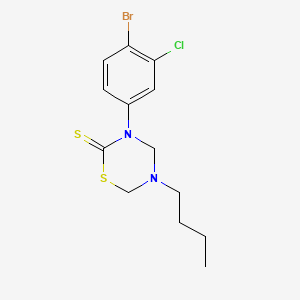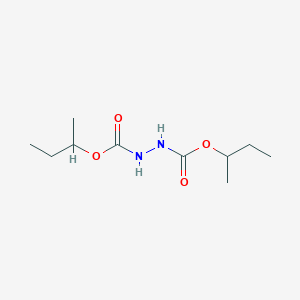![molecular formula C16H20N4O4 B14708054 Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine CAS No. 18859-04-6](/img/structure/B14708054.png)
Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine is a compound with the molecular formula C16H20N4O4. It is a member of the guanidine family, which is known for its versatile functional groups and significant biological activities . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis method provides a straightforward and efficient route to diverse guanidines with yields up to 81% . The reaction is typically carried out in acetonitrile, which has been found to be the most effective solvent for this process .
Chemical Reactions Analysis
Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thioureas, carbodiimides, and metal salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thioureas can lead to the formation of S-oxidized thiourea derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidine derivatives are known for their roles as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . Additionally, it has applications in the industrial sector, particularly in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine involves its ability to form hydrogen bonds and its high basicity . At physiological pH, guanidine is protonated to form the guanidinium cation, which can interact with various molecular targets through hydrogen bonding and electrostatic interactions . These interactions can influence the conformation of substituted guanidinium species and their interactions with aromatic systems in biological environments .
Comparison with Similar Compounds
Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine can be compared with other guanidine derivatives such as S-methylisothioureas and cyanamides . While these compounds share similar functional groups, this compound is unique due to its specific substitution pattern and the presence of the phenylpropoxy group . This uniqueness contributes to its distinct chemical properties and applications.
Properties
CAS No. |
18859-04-6 |
|---|---|
Molecular Formula |
C16H20N4O4 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine |
InChI |
InChI=1S/C16H19N3O.HNO3/c17-16(18)19-14-8-10-15(11-9-14)20-12-4-7-13-5-2-1-3-6-13;2-1(3)4/h1-3,5-6,8-11H,4,7,12H2,(H4,17,18,19);(H,2,3,4) |
InChI Key |
BCNVZHACGSZLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)N=C(N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


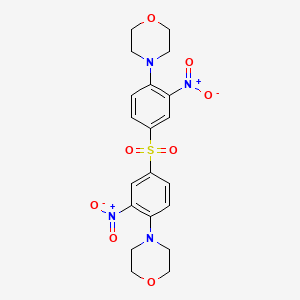
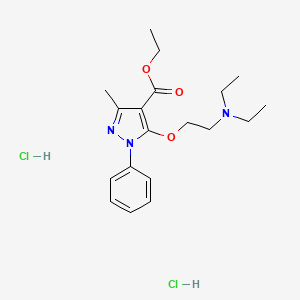
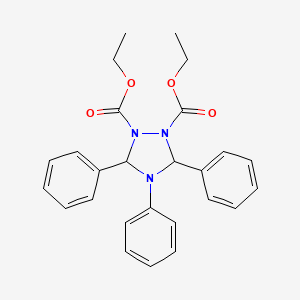
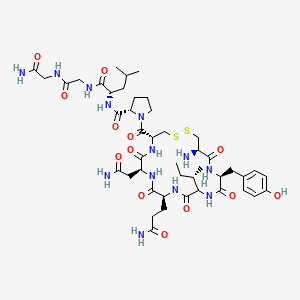

![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
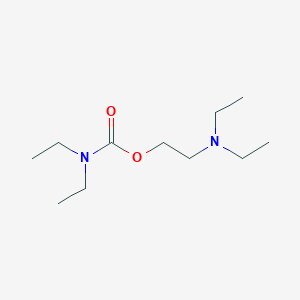
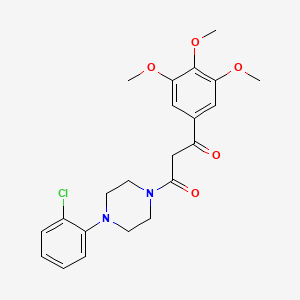
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
